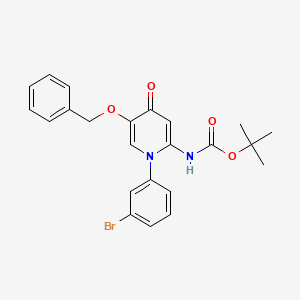

tert-Butyl (5-(benzyloxy)-1-(3-bromophenyl)-4-oxo-1,4-dihydropyridin-2-yl)carbamate

Description

This compound features a 1,4-dihydropyridin-4-one core with a benzyloxy group at position 5, a 3-bromophenyl substituent at position 1, and a tert-butyl carbamate group at position 2. Its molecular formula is C23H23BrN2O4, yielding a molecular weight of ~483.35 g/mol.

Properties

IUPAC Name |

tert-butyl N-[1-(3-bromophenyl)-4-oxo-5-phenylmethoxypyridin-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23BrN2O4/c1-23(2,3)30-22(28)25-21-13-19(27)20(29-15-16-8-5-4-6-9-16)14-26(21)18-11-7-10-17(24)12-18/h4-14H,15H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJGYUDCPATVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)C(=CN1C2=CC(=CC=C2)Br)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401108283 | |

| Record name | Carbamic acid, N-[1-(3-bromophenyl)-1,4-dihydro-4-oxo-5-(phenylmethoxy)-2-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401108283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632286-20-4 | |

| Record name | Carbamic acid, N-[1-(3-bromophenyl)-1,4-dihydro-4-oxo-5-(phenylmethoxy)-2-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(3-bromophenyl)-1,4-dihydro-4-oxo-5-(phenylmethoxy)-2-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401108283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl (5-(benzyloxy)-1-(3-bromophenyl)-4-oxo-1,4-dihydropyridin-2-yl)carbamate, with the CAS number 1632286-20-4, is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies regarding this compound.

Chemical Structure and Properties

The molecular formula of this compound is C23H23BrN2O4, with a molecular weight of 471.34 g/mol. Its structure features a dihydropyridine core, which is often associated with various pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 1632286-20-4 |

| Molecular Formula | C23H23BrN2O4 |

| Molecular Weight | 471.34 g/mol |

Antitumor Activity

Research indicates that compounds with similar structural features to tert-butyl carbamate exhibit significant antitumor activity. For instance, derivatives of dihydropyridine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study on related compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models .

Antimicrobial Properties

Compounds structurally similar to tert-butyl carbamate have been evaluated for their antimicrobial activity. The presence of the bromophenyl group is hypothesized to enhance the compound's interaction with microbial targets, leading to effective inhibition of bacterial growth. Studies have shown that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of dihydropyridine derivatives has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and pathways. The incorporation of specific substituents can enhance this effect, making tert-butyl carbamate a candidate for further exploration in inflammatory disease models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tert-butyl carbamate. Modifications at specific positions on the dihydropyridine ring can significantly alter its pharmacological profile. For example:

- Bromine Substitution : Enhances antitumor activity.

- Benzyloxy Group : Contributes to increased lipophilicity and cellular uptake.

Case Study 1: Antitumor Efficacy

A study evaluated a series of dihydropyridine derivatives against MCF-7 breast cancer cells. Among these, a compound closely related to tert-butyl carbamate exhibited a notable IC50 value of 10 µM, indicating significant cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that derivatives containing the benzyloxy group displayed minimum inhibitory concentrations (MICs) as low as 5 µg/mL. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

Chemical Reactions Analysis

Cross-Coupling Reactions

The 3-bromophenyl moiety serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., 4-pyridinylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (4:1) at 90°C yields biaryl derivatives .

-

Buchwald-Hartwig Amination : Substitution of the bromine with amines (e.g., morpholine) using Pd(OAc)₂ and Xantphos generates amino-substituted analogs .

Table 2: Cross-Coupling Reactions

Deprotection and Functionalization

The tert-butyl carbamate group undergoes acidolysis with trifluoroacetic acid (TFA) in dichloromethane to yield the free amine, enabling further derivatization .

Key Observations :

-

Stability : The benzyloxy group remains intact under acidic deprotection conditions but is susceptible to hydrogenolysis (H₂, Pd/C) .

-

Regioselectivity : The 4-oxo-1,4-dihydropyridin-2-yl scaffold directs electrophilic substitution to the 5-position .

Stability and Reactivity

-

Thermal Stability : Decomposition occurs above 200°C, with the Boc group fragmenting before the benzyloxy moiety .

-

Photoreactivity : UV exposure (254 nm) induces partial cleavage of the carbamate group, necessitating light-protected storage .

Analytical Data

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

- Core Structure: The target compound’s 1,4-dihydropyridin-4-one core differs from pyridine or pyrimidine rings in other analogs.

- Substituents: The 3-bromophenyl group provides steric bulk and electron-withdrawing effects, contrasting with smaller substituents like fluoro () or methoxy groups (). The benzyloxy group may enhance lipophilicity compared to hydroxy or hydroxyimino groups.

Functional Group Impact

- Carbamate : All compounds share a tert-butyl carbamate group, which is hydrolytically stable and often used as a protecting group in synthesis .

- Electron-Withdrawing Groups : Bromine (target compound) and fluorine () may alter electronic properties, affecting reactivity or intermolecular interactions (e.g., hydrogen bonding) .

- Hydrogen Bonding : Hydroxy and oxo groups (target compound and ) can participate in hydrogen bonding, influencing crystallinity and solubility .

Q & A

Q. What are the key considerations for synthesizing tert-butyl carbamate derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of tert-butyl carbamates often involves coupling reactions using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as DIEA (N,N-Diisopropylethylamine). For example, in the synthesis of a structurally related compound ( ), 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid was coupled with a VHL ligand using HATU (1.2 equiv) and DIEA (2.0 equiv) in DMF under argon, yielding 31% after RP-FC purification. Key parameters include:

- Reagent Equivalents : Excess coupling agents (1.2–2.0 equiv) to drive reaction completion.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) for solubility and stability.

- Purification : Reverse-phase flash chromatography (RP-FC) or column chromatography for isolating polar intermediates .

| Reagent | Equivalents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | 1.2 | DMF | 4 | 31 |

Q. How can researchers characterize tert-butyl carbamate derivatives using spectroscopic techniques?

- Methodological Answer : Characterization typically involves 1H/13C NMR , ESI-MS , and HPLC . For example, reports NMR chemical shifts for protons adjacent to the carbamate group (δ ~1.4 ppm for tert-butyl protons) and carbonyl carbons (δ ~155–160 ppm). ESI-MS provides molecular ion confirmation (e.g., [M+H]+ peaks), while HPLC assesses purity (>95% by area under the curve). Researchers should:

Q. What safety protocols are critical when handling tert-butyl carbamate intermediates in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Refrigerated (2–8°C), airtight containers to prevent degradation .

Contingency measures include immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for tert-butyl carbamate derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

Q. What computational tools are recommended for validating crystallographic data of tert-butyl carbamate crystals?

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction.

- Structure Solution : SHELXD for phase problem resolution.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.

Validation tools like PLATON or Mercury analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) critical for crystal packing .

Q. How can hydrogen bonding patterns influence the stability of tert-butyl carbamate crystals?

- Methodological Answer : Graph Set Analysis () categorizes hydrogen bonds into motifs (e.g., R22(8) rings). For carbamates, N–H···O and O–H···O bonds stabilize layers or chains. Researchers should:

- Map hydrogen bonds using CrystalExplorer .

- Compare packing coefficients (0.65–0.75 for stable crystals).

- Assess thermal stability via TGA (Thermogravimetric Analysis) to correlate with bonding motifs .

Q. What strategies optimize yields in multi-step syntheses of tert-butyl carbamates?

- Methodological Answer : highlights a 6-step synthesis with yields averaging 30–50%. Optimization strategies:

- Intermediate Quenching : Use aqueous workups (e.g., NaHCO3) to remove unreacted reagents.

- Catalyst Screening : Pd(PPh3)2Cl2/CuI for Sonogashira couplings ().

- Purification : Sequential chromatography (normal phase + RP-FC) for polar byproducts.

| Step | Key Reagents | Yield (%) |

|---|---|---|

| 1 | Boc2O | 65 |

| 3 | Pd/Cu | 45 |

Q. How can researchers mitigate toxicity risks during in vitro testing of tert-butyl carbamates?

- Methodological Answer : SDS data ( ) indicate potential acute toxicity (LD50 ~300 mg/kg in rodents). Mitigation strategies:

- Dose Escalation : Start at 1–10 µM in cell assays.

- Metabolic Profiling : Use LC-MS to detect reactive metabolites.

- Genotoxicity Screening : Ames test for mutagenicity .

Data Contradiction Analysis

Q. How should researchers address conflicting stability data for tert-butyl carbamates in different solvents?

- Methodological Answer : Contradictions may arise from solvent polarity or trace moisture. Systematic approaches:

Q. Q. What analytical methods differentiate isomeric byproducts in tert-butyl carbamate syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.